molecular formula C16H16N4O2 B3811023 8-Methoxy-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)quinazolin-4-one

8-Methoxy-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)quinazolin-4-one

Cat. No.: B3811023
M. Wt: 296.32 g/mol
InChI Key: ANFHUVIPMHBNEE-UHFFFAOYSA-N
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Description

8-Methoxy-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)quinazolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazolinone core, which is a bicyclic structure consisting of fused benzene and pyrimidine rings. The presence of methoxy and tetrahydrocyclopenta[c]pyrazol-3-ylmethyl groups adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)quinazolin-4-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might begin with the formation of the quinazolinone core, followed by the introduction of the methoxy group through methylation reactions. The tetrahydrocyclopenta[c]pyrazol-3-ylmethyl group can be introduced via cyclization reactions involving suitable precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)quinazolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxy and pyrazolylmethyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group might yield methoxyquinazolinone carboxylic acid, while reduction of the quinazolinone core could produce dihydroquinazolinone derivatives.

Scientific Research Applications

8-Methoxy-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)quinazolin-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include antimicrobial, anti-inflammatory, or anticancer properties.

    Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 8-Methoxy-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)quinazolin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Methoxy-Substituted Compounds: Molecules with methoxy groups attached to various aromatic or heterocyclic systems.

    Pyrazolylmethyl Derivatives: Compounds featuring the pyrazolylmethyl group attached to different core structures.

Uniqueness

What sets 8-Methoxy-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)quinazolin-4-one apart is its unique combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for diverse scientific investigations.

Properties

IUPAC Name

8-methoxy-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-22-14-7-3-5-11-15(14)17-9-20(16(11)21)8-13-10-4-2-6-12(10)18-19-13/h3,5,7,9H,2,4,6,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFHUVIPMHBNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=CN(C2=O)CC3=NNC4=C3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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